N-cyclohexyl-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-Cyclohexyl-6-(4-methoxyphenyl)-N~4~,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclohexyl-6-(4-methoxyphenyl)-N~4~,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclohexyl and methoxyphenyl groups via substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-Cyclohexyl-6-(4-methoxyphenyl)-N~4~,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-cyclohexyl-6-(4-methoxyphenyl)-N~4~,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: Shares structural similarities but differs in functional groups.
Methoxetamine: A ketamine analogue with different pharmacological properties.
Various pyrazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N~4~-Cyclohexyl-6-(4-methoxyphenyl)-N~4~,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N4O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-(4-methoxyphenyl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O2/c1-15-21-19(23(28)26(2)17-8-6-5-7-9-17)14-20(24-22(21)27(3)25-15)16-10-12-18(29-4)13-11-16/h10-14,17H,5-9H2,1-4H3 |
InChI Key |
AHHJTWBGUVCVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N(C)C4CCCCC4)C |
Origin of Product |
United States |
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